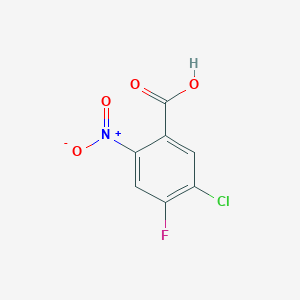
3-(3,3-dimethylcyclohexyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethylcyclohexyl)propanal, also known as DMCP, is a synthetic compound belonging to the class of compounds known as aldehydes. It is a colorless liquid with a pleasant smell, and is used in a wide range of applications, from perfumes to pharmaceuticals. DMCP is synthesized from cyclohexanone and isomeric dimethylcyclohexanol by a reaction known as the Aldol condensation. The product of this reaction is a mixture of the two isomers of DMCP, which can be separated by fractional distillation.
科学的研究の応用
3-(3,3-dimethylcyclohexyl)propanal is widely used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a solvent for the extraction of compounds from plant materials. It is also used in the production of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of perfumes. In addition, this compound has been used in the study of the structure and function of enzymes, in the study of the mechanism of action of drugs, and in the study of the biochemical and physiological effects of compounds.
作用機序
The exact mechanism of action of 3-(3,3-dimethylcyclohexyl)propanal is not known, but it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to interfere with the metabolism of fatty acids, leading to an increase in their concentration in the body.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of drugs and other compounds, the inhibition of fatty acid oxidation, and the inhibition of the formation of lipids. It has also been shown to have anti-inflammatory and analgesic effects, and to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The use of 3-(3,3-dimethylcyclohexyl)propanal in laboratory experiments has a number of advantages, including its low cost, its availability, and its high purity. It is also relatively easy to handle, and can be easily separated from other compounds by fractional distillation. However, its use is limited by its volatility and its instability in the presence of light and air.
将来の方向性
There are a number of potential future directions for the use of 3-(3,3-dimethylcyclohexyl)propanal in research and in industry. For example, it could be used in the synthesis of new pharmaceuticals, or in the development of new fragrances. It could also be used in the study of the biochemical and physiological effects of compounds, or in the development of new methods for the extraction of compounds from plant materials. Additionally, it could be used in the development of new methods for the synthesis of other compounds, or in the study of the mechanism of action of drugs. Finally, it could be used in the study of the structure and function of enzymes, and in the development of new methods for the analysis of compounds.
合成法
The Aldol condensation is a reaction between two molecules of aldehyde or ketone, in the presence of an acid or base catalyst, to form a β-hydroxyaldehyde or β-hydroxyketone. In the case of 3-(3,3-dimethylcyclohexyl)propanal, the reactants are cyclohexanone and isomeric dimethylcyclohexanol, which react in the presence of a strong base, such as sodium hydroxide, to form the desired product. The reaction is carried out at room temperature, and the product is a mixture of the two isomers of this compound, which can be separated by fractional distillation.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,3-dimethylcyclohexyl)propanal involves the oxidation of the corresponding alcohol using a suitable oxidizing agent.", "Starting Materials": [ "3-(3,3-dimethylcyclohexyl)propanol", "Oxidizing agent (e.g. Jones reagent, PCC, etc.)", "Solvent (e.g. dichloromethane, methanol, etc.)", "Acid (e.g. sulfuric acid, hydrochloric acid, etc.)" ], "Reaction": [ "Dissolve 3-(3,3-dimethylcyclohexyl)propanol in a suitable solvent.", "Add the oxidizing agent slowly to the reaction mixture while stirring.", "Maintain the reaction mixture at a suitable temperature (e.g. room temperature, reflux, etc.) for a suitable time (e.g. 1-24 hours) until the reaction is complete.", "Quench the reaction mixture by adding a suitable acid (e.g. sulfuric acid, hydrochloric acid, etc.) to neutralize the excess oxidizing agent.", "Extract the product using a suitable solvent (e.g. dichloromethane, ethyl acetate, etc.).", "Dry the organic layer over a suitable drying agent (e.g. sodium sulfate, magnesium sulfate, etc.).", "Concentrate the organic layer under reduced pressure to obtain the desired product, 3-(3,3-dimethylcyclohexyl)propanal." ] } | |
CAS番号 |
2229358-71-6 |
分子式 |
C11H20O |
分子量 |
168.3 |
純度 |
94 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



